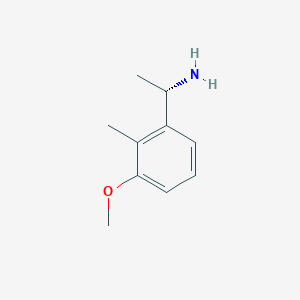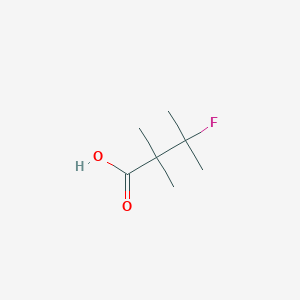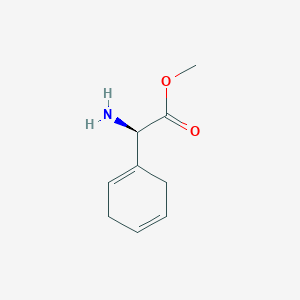
Methyl (R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ®-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate is an organic compound that features a unique structure combining an amino group, a cyclohexa-1,4-diene ring, and an ester functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexa-1,4-diene and a suitable amino acid derivative.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of Methyl ®-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques is common to achieve consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ®-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexa-1,4-diene ring to a cyclohexane ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl ®-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl ®-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the cyclohexa-1,4-diene ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways and lead to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl ®-2-amino-2-(cyclohexa-1,3-dien-1-yl)acetate: This compound has a similar structure but with a different position of the double bonds in the cyclohexadiene ring.
Methyl ®-2-amino-2-(cyclohexyl)acetate: This compound features a fully saturated cyclohexane ring instead of a cyclohexa-1,4-diene ring.
Eigenschaften
Molekularformel |
C9H13NO2 |
|---|---|
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetate |
InChI |
InChI=1S/C9H13NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-3,6,8H,4-5,10H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
ZENSQKXTWLKIKK-MRVPVSSYSA-N |
Isomerische SMILES |
COC(=O)[C@@H](C1=CCC=CC1)N |
Kanonische SMILES |
COC(=O)C(C1=CCC=CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzylN-{4-azaspiro[2.4]heptan-7-yl}carbamatehydrochloride](/img/structure/B13537782.png)
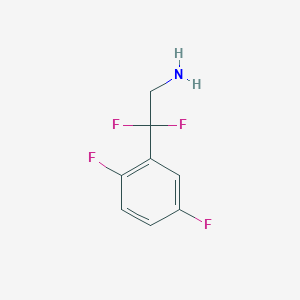
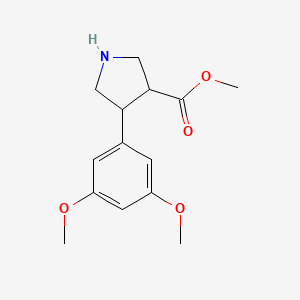
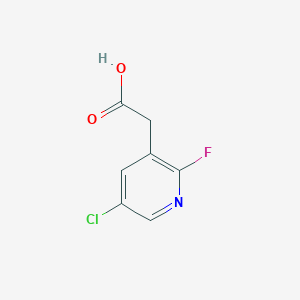
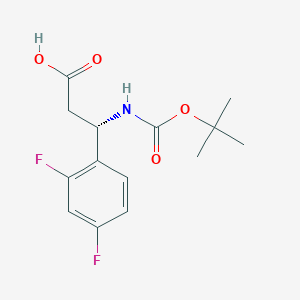

![4-[4-(1h-Imidazol-4-yl)phenyl]morpholine](/img/structure/B13537819.png)
![6-{[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylic acid](/img/structure/B13537820.png)
